molecular formula C15H15N5O3S2 B2821070 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-50-4

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2821070
CAS No.: 2034419-50-4
M. Wt: 377.44
InChI Key: ORFUPELPUPBRDC-UHFFFAOYSA-N
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Description

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel synthetic compound designed for pharmacological research, incorporating multiple privileged heterocyclic scaffolds. This molecule features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core linked to a pyridinylsulfonyl-substituted piperidine. The thieno[3,2-d][1,2,3]triazinone system is a pharmacologically significant structure, with recent studies highlighting its strong potential in central nervous system (CNS) drug discovery. Compounds based on this fused heterocyclic system have demonstrated notable neurotropic activities, including significant anticonvulsant effects by antagonizing pentylenetetrazole (PTZ)-induced seizures, as well as sedative and antidepressant-like properties in biological assays . The piperidine moiety, further modified with a sulfonamide group (from the pyridine-3-sulfonyl component), is a ubiquitous feature in medicinal chemistry that often contributes to improved pharmacokinetic properties and target binding affinity. The presence of the sulfonamide group is known to enhance the biological profile of molecules and is found in various therapeutic agents . The specific molecular architecture of this compound suggests it may interact with neurological targets such as the GABAA receptor, a common site of action for anticonvulsant and anxiolytic drugs, as indicated by docking studies performed on structurally similar triazine-containing molecules . Researchers can leverage this high-purity compound as a key intermediate or lead molecule for developing new therapeutic agents targeting neurological disorders, for studying structure-activity relationships (SAR) in complex heterocycles, and for probing novel mechanisms of action in pharmacological screening. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S2/c21-15-14-13(5-9-24-14)17-18-20(15)11-3-7-19(8-4-11)25(22,23)12-2-1-6-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFUPELPUPBRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperidine Substituents

Compounds sharing the thieno[3,2-d][1,2,3]triazin-4(3H)-one core but differing in piperidine substituents include:

Compound Name Substituent on Piperidine Molecular Weight Key Properties/Activities Reference
3-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one 4-Bromothiophene-2-carbonyl Not reported Unknown (structural analog)
3-{1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one 2-(Methylsulfanyl)benzoyl 386.49 g/mol Screening compound (no activity specified)
3-[2-(Trifluoromethyl)phenyl]pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one 2-(Trifluoromethyl)phenyl Not reported Potential kinase inhibitor (screened)

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl in the target compound, trifluoromethyl in ) improve metabolic stability but may reduce solubility.
  • Bulkier aromatic substituents (e.g., bromothiophene in ) could hinder target binding compared to pyridinylsulfonyl, which balances size and polarity.
Thieno-Triazinones with Heterocyclic Modifications
  • 9-(2-Furyl)-7-phenylpyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazin-4(1H)-one (Molecular weight: 346.36 g/mol): Incorporates a furyl group and pyrido extension. The furyl moiety may enhance π-π stacking interactions in biological targets, though its activity remains uncharacterized .
  • 9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d]-(1,2,3)-triazin-4(3H)-one: Synthesized via nitrosation (60% yield), highlighting the reproducibility of this method for triazinone formation .
Thieno-Pyrimidinones as Functional Analogues
  • 3-(Pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Exhibit antimicrobial activity, particularly against Staphylococcus aureus (e.g., compound 5g, MIC = 8 µg/mL) . Substituents like trifluoromethyl (5g) or nitrophenyl (5e) enhance potency but increase hydrophobicity.

Activity Comparison :

Compound Type Target Activity Potency (MIC or IC₅₀) Reference
Thieno-triazinones Underexplored (screening stage) N/A
Thieno-pyrimidinones Antimicrobial 8–32 µg/mL
Pyrimido-pyrimidinones Kinase inhibition (e.g., EGFR) Sub-µM range

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step processes, typically starting with the coupling of pyridin-3-ylsulfonyl-piperidine and thieno-triazine precursors. Key steps include:

  • Condensation reactions using Lewis acids (e.g., ZnCl₂) to form the thieno-triazine core .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction efficiency, while green solvents (e.g., ethanol) reduce environmental impact .
  • Catalytic systems : Palladium on carbon or transition-metal catalysts enhance cross-coupling reactions .
  • Purity optimization : Column chromatography or recrystallization in ethanol/dichloromethane mixtures achieves >95% purity .

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Core formationZnCl₂, DMSO, 80°C, 12h6590
SulfonylationPyridine-3-sulfonyl chloride, THF7892
Final purificationEthanol recrystallization8597

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and piperidine-thieno-triazine linkage .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., desulfonylated derivatives) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Target kinases or proteases due to the triazine core’s electrophilic properties .
  • Cellular assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–10 µM concentrations .
  • Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to model interactions with the sulfonyl-piperidine group .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazine N-atoms) and hydrophobic regions (thieno ring) .

Q. How do structural modifications to the pyridin-3-ylsulfonyl group alter pharmacokinetic properties?

  • Metabolic stability : Replace the sulfonyl group with bioisosteres (e.g., sulfonamide) to reduce CYP450-mediated oxidation .
  • Solubility : Introduce polar substituents (e.g., hydroxyl, amine) on the pyridine ring to enhance aqueous solubility .
  • Table 2: SAR of Pyridin-3-ylsulfonyl Derivatives
ModificationLogPSolubility (mg/mL)Metabolic Half-life (h)
Parent compound2.80.121.5
Sulfonamide analog2.10.453.2
Hydroxyl-substituted1.90.784.8

Q. What experimental designs address contradictory data in biological activity studies?

  • Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs .
  • Orthogonal assays : Confirm cytotoxicity results with both MTT and apoptosis markers (e.g., caspase-3 activation) .
  • Structural analogs : Test derivatives to isolate activity contributions from specific moieties (e.g., triazine vs. piperidine) .

Q. How can in vivo models evaluate the compound’s therapeutic potential?

  • Rodent pharmacokinetics : Administer 10 mg/kg IV/PO to measure bioavailability and tissue distribution .
  • Xenograft models : Use immunodeficient mice with human tumor grafts to assess efficacy and toxicity .
  • Metabolite profiling : Identify major metabolites via LC-MS/MS to guide structural optimization .

Methodological Considerations

Q. What purification challenges arise during scale-up, and how are they resolved?

  • Byproduct formation : Use preparative HPLC to separate desulfonylated byproducts .
  • Solvent recycling : Implement distillation systems for DMSO recovery to reduce costs .

Q. How do researchers validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization after compound treatment .
  • Silencing/overexpression : Use CRISPR/Cas9 or siRNA to confirm target dependency .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Proteome-wide profiling : Use affinity-based pulldown coupled with mass spectrometry .

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